Methyl 5-methylpiperidine-3-carboxylate hydrochloride
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Overview
Description
“Methyl 5-methylpiperidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1439815-15-2 . It has a molecular weight of 193.67 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Pharmacological Properties
- Inverse Agonist Activity: A related compound, ACP-103, demonstrated potent inverse agonist activity at human 5-HT2A receptors. This suggests potential utility as an antipsychotic agent (Vanover et al., 2006).
Chemical Synthesis and Applications
- Synthesis of Donepezil Hydrochloride: A study outlined the synthesis process starting from methyl piperidine-4-carboxylate, leading to Donepezil Hydrochloride, highlighting its relevance in chemical synthesis (H. Bing, 2005).
- Carbamates in Aqueous Solutions: The formation constants and conformational analysis of carbamates in solutions of 2-methylpiperidine and CO2 were investigated, revealing the stability of these compounds in aqueous solutions (Mcgregor et al., 2018).
Biological Applications
- Antibacterial Activity: Certain derivatives of 3-methylpiperidine, a structurally similar compound, showed moderate to excellent antibacterial activity, indicating the potential biological applications of related compounds (A. Rehman et al., 2019).
Advanced Chemical Research
- Ligand Synthesis for Lanthanide(III) Cations: The synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid and its derivatives for complexation of lanthanide(III) cations was studied, demonstrating advanced applications in ligand synthesis (Charbonnière et al., 2001).
Molecular Biology
- Detection of 5-Carboxylcytosine in DNA: The development of a chemical modification-assisted bisulfite sequencing (CAB-Seq) method for detecting 5-carboxylcytosine in DNA highlights its importance in molecular biology research (Lu et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P280 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 5-methylpiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBUUGGYBZEBNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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